2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide - 898440-56-7

2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

Catalog Number: EVT-2798795
CAS Number: 898440-56-7
Molecular Formula: C25H27N3O5
Molecular Weight: 449.507
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide (HL1)

Compound Description: This compound is a benzohydrazone derivative that acts as a monobasic tridentate ligand. [] It coordinates with metal ions such as Cu(II), Ni(II), Zn(II), and Mn(II) through its azomethine nitrogen, enolic oxygen, and amide carbonyl oxygen atoms. [] These metal complexes have been synthesized and characterized using various spectroscopic techniques, revealing different geometries based on the metal ion. []

Relevance: HL1 shares the core 4-oxo-4H-pyran-3-yl structure with the target compound, 2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide. The presence of the 2-hydroxy group in HL1 is analogous to the acetamide-substituted oxygen in the target compound, both providing potential coordination sites for metal ions. Both compounds also exhibit potential biological activity, with HL1 forming metal complexes and the target compound belonging to a class known for its pharmaceutical applications. []

3-Hydroxy-6-methyl-4-oxo-4H -pyran-2- carboxamide Derivatives

Compound Description: This group of compounds consists of amide derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid. [] They were synthesized using TBTU [2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate] as a coupling agent and NMM (N-methylmorpholine) as a base. [] These compounds exhibit antimicrobial activity against various bacterial and fungal strains. [] One specific derivative, 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl) carboxamide], showed particularly potent antibacterial activity against Staphylococcus aureus, Entrococcus faecalis, and Escherichia coli. []

Relevance: The 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives are structurally related to 2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide by sharing the 4-oxo-4H-pyran core structure. The variations in the substituents at the 2- and 3-positions of the pyran ring in both compound classes highlight the potential for structural modifications to influence biological activity. The target compound and these derivatives both demonstrate the potential of 4-oxo-4H-pyran-based compounds as scaffolds for exploring various pharmacological activities. []

6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic acid Derivatives

Compound Description: This series of compounds comprises N-substituted derivatives of 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic acid. [] The synthesis involved using triethylamine and DMF, with modifications using tetrabutylammonium bromide (TBAB) or Morwet-D425 to improve reaction completion in some cases. [] These derivatives exhibited significant antibacterial activity. []

Relevance: While these compounds do not directly share structural features with 2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide, they are relevant due to the presence of a piperazine moiety. The piperazine ring in both the target compound and the 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylic acid derivatives highlights the versatility of this heterocycle in designing compounds with potential biological activity. []

(3S,4R)‐3,4‐Dihydro‐4‐(2,3‐dihydro‐2‐methyl‐3‐oxo‐pyridazin‐6‐yl)oxy‐3‐hydroxy‐6‐(3‐hydroxyphenyl)sulphonyl‐2,2,3‐trimethyl‐2H‐benzo[b]pyran

Compound Description: This compound is a potassium channel opener. [] Its optimized synthesis involves a six-step linear sequence featuring an asymmetric epoxidation protocol using Jacobsen's (S,S)‐(+)‐N,N′‐bis(3,5‐di‐tert‐butylsalicylidene)‐1,2‐cyclohexanediaminomanganese(III) chloride catalyst. []

Relevance: Although structurally distinct from 2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide, this compound represents another example of a heterocyclic compound with pharmacological activity. [] Both compounds showcase the diversity of heterocyclic scaffolds in developing potential therapeutic agents.

Dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one (3)

Compound Description: This compound is a dihydropyranone derivative, obtained by hydrogenolysis of 5,6-dihydro-6-(p-methoxyphenyl)-6-methyl-5-oxo-2H-pyran-2-yl ethyl carbonate. [] It serves as a key intermediate in the synthesis of various derivatives, including tetrahydro-3-(aminomethyl)-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol derivatives and the spiro hydantoin, 6-(p-methoxyphenyl)-6-methyl-7-oxa-1,3-diazaspiro[4,5]decane-2,4-dione. []

Relevance: This dihydropyranone derivative shares the 4-oxo-4H-pyran core with 2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide. The presence of a p-methoxyphenyl substituent in both compounds highlights the utilization of this aromatic group in designing compounds with potential biological activities. []

Venetoclax

Compound Description: Venetoclax is a potent BCL-2 inhibitor used for treating several blood cancers. [] It is susceptible to oxidative degradation, leading to the formation of two potential impurities: Venetoclax N-oxide (VNO) and Venetoclax Hydroxylamine Impurity (VHA). []

Relevance: Venetoclax, while structurally distinct from 2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide, showcases the importance of understanding oxidative degradation pathways in drug development. Both compounds highlight the potential challenges in maintaining drug stability and controlling impurity profiles during manufacturing and storage. []

2-(4-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)tetrahydro-2H-pyran-4-yl)-N-(2-hydroxyethyl)acetamide

Compound Description: This compound is a precursor for the synthesis of 4a,7a-dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione using a photochemical approach. [] The synthesis involves an ESIPT-promoted contraction of the 3-hydroxypyran-4-one fragment followed by intramolecular cyclization. []

Relevance: This compound features a 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl moiety, directly linking it to the 4-oxo-4H-pyran core structure present in 2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide. This structural similarity emphasizes the potential of the 4-oxo-4H-pyran motif as a versatile building block in synthesizing diverse compounds with potential biological significance. []

Jaceosidin (5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one)

Compound Description: Jaceosidin is a known inhibitor of the HPV 16 E6 oncoprotein, which inactivates the tumor suppressor p53 protein. []

Relevance: While not structurally similar to 2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide, Jaceosidin serves as a reference compound in a virtual screening study aiming to identify novel inhibitors of HPV 16 E6 protein. [] This study used Jaceosidin's properties to select drug-like compounds from the ZINC database, emphasizing the use of known inhibitors as starting points for discovering new therapeutic agents targeting specific proteins. []

N‐[(5‐methyl‐1Hbenzimidazol‐2‐yl)methyl]‐4‐oxo‐3,4‐dihydrophthalazine‐1‐carboxamide and 6‐[3‐(3‐fluoro‐4‐methyl‐phenyl)‐1,2,4‐oxadiazol‐5‐yl]‐1,4‐dihydroquinoxaline‐2,3‐dione

Compound Description: These two compounds emerged as potential competitive inhibitors of HPV 16 E6 protein in a virtual screening study. [] They were identified based on their binding energies with E6 and their ability to form hydrogen bonds with the p53 binding site of the E6 protein. []

Relevance: Although structurally unrelated to 2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide, these compounds showcase the potential of virtual screening in identifying novel inhibitors for specific protein targets. Both the target compound and these inhibitors exemplify the ongoing search for new therapeutic agents targeting challenging disease pathways. []

Compound Description: This series of compounds are 2,3-dihydroquinazolin-4(1H)-one derivatives synthesized as potential anticonvulsant agents. [] Their anticonvulsant activities were evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. [] Among these derivatives, compound 4n exhibited promising activity in both MES and PTZ tests, while others showed low neurotoxicity in the rotarod test. []

Relevance: While these compounds are structurally different from 2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide, they highlight the importance of exploring diverse heterocyclic scaffolds for developing new therapeutic agents. Both the target compound and these derivatives demonstrate the potential of synthetic chemistry in creating new molecules with potential biological activity. []

Properties

CAS Number

898440-56-7

Product Name

2-((6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

IUPAC Name

2-[6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide

Molecular Formula

C25H27N3O5

Molecular Weight

449.507

InChI

InChI=1S/C25H27N3O5/c1-31-21-9-7-20(8-10-21)28-13-11-27(12-14-28)16-22-15-23(29)24(17-32-22)33-18-25(30)26-19-5-3-2-4-6-19/h2-10,15,17H,11-14,16,18H2,1H3,(H,26,30)

InChI Key

JXMKQNCAMFLYQA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.